molecular formula C15H12Cl4N2O3 B2511219 3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide CAS No. 1241304-82-4

3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide

Cat. No.: B2511219
CAS No.: 1241304-82-4
M. Wt: 410.07
InChI Key: GTHRCDDOSRRBHW-UHFFFAOYSA-N
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Description

3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide typically involves multiple steps, starting with the chlorination of pyridine derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-tetrachloropyridine: Similar in structure but lacks the dimethoxyphenyl group.

    2,4,5,6-tetrachloropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    2,3,4,5-tetrachlorotoluene: Similar chlorination pattern but with a toluene core.

Uniqueness

3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide is unique due to the presence of both the tetrachlorinated pyridine ring and the dimethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl4N2O3/c1-23-8-3-4-9(24-2)7(5-8)6-20-15(22)13-11(17)10(16)12(18)14(19)21-13/h3-5H,6H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHRCDDOSRRBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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